2-((2-Hydroxyethoxy)carbonyl)benzoic acid
Overview
Description
TRAP-6 amide (trifluoroacetate salt) is a synthetic peptide that acts as an agonist of the protease-activated receptor 1 (PAR1). This compound is known for its ability to induce platelet aggregation, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TRAP-6 amide (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of TRAP-6 amide (trifluoroacetate salt) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TRAP-6 amide (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of TRAP-6 amide (trifluoroacetate salt) involves the use of protected amino acids, coupling reagents (such as N,N’-diisopropylcarbodiimide), and deprotecting agents (such as trifluoroacetic acid). The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions .
Major Products Formed
The major product formed from the synthesis of TRAP-6 amide (trifluoroacetate salt) is the peptide itself. The trifluoroacetate salt form is obtained as a result of the deprotection step using trifluoroacetic acid .
Scientific Research Applications
TRAP-6 amide (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide-protein interactions
Biology: Employed in studies of platelet aggregation and signal transduction pathways involving protease-activated receptor 1
Medicine: Investigated for its potential therapeutic applications in disorders related to platelet aggregation and coagulation
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes
Mechanism of Action
TRAP-6 amide (trifluoroacetate salt) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR1) on the surface of platelets. This activation triggers a cascade of intracellular signaling events, leading to platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors, phospholipase C, and protein kinase C .
Comparison with Similar Compounds
TRAP-6 amide (trifluoroacetate salt) is unique in its high potency and specificity for protease-activated receptor 1. Similar compounds include other thrombin receptor agonist peptides, such as SFLLRN and TFLLR. TRAP-6 amide (trifluoroacetate salt) is often preferred due to its higher efficacy in inducing platelet aggregation .
Properties
IUPAC Name |
2-(2-hydroxyethoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINFTOOVNKGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938866 | |
Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17689-42-8 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17689-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl hydrogen phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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